molecular formula C14H16N2O2 B7475279 N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide

N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide

Cat. No. B7475279
M. Wt: 244.29 g/mol
InChI Key: ABURZKAEIQPERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide, also known as HDQ, is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide is not fully understood, but it is believed to act as a DNA intercalator. This means that it can insert itself between the base pairs of DNA, causing structural changes that can affect DNA replication and transcription. N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide has also been found to protect neurons from oxidative stress and reduce inflammation in the brain. In addition, N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide in lab experiments is its versatility. It can be used in a wide range of studies, from cancer research to neuroscience. N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, there are also some limitations to using N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide. One of the main limitations is its potential toxicity, which can vary depending on the cell type and concentration used. In addition, N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide can be difficult to solubilize, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide. One area of interest is the development of N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide-based drugs for cancer therapy. Another area of research is the use of N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to understand the mechanism of action of N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide and its potential toxicity in different cell types. Overall, N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide has the potential to be a valuable tool for scientific research and drug development, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide involves the reaction between 2-methylquinoline-4-carboxylic acid and ethylene diamine. The reaction is carried out in the presence of a catalyst, such as acetic anhydride, and the resulting product is purified using column chromatography. The purity of the product is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide has been used in various scientific research studies, including cancer research, neuroscience, and drug development. It has been found to have antitumor properties, making it a potential candidate for cancer therapy. N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide has also been shown to have neuroprotective effects, making it a valuable tool for studying neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide has been used in the development of new drugs, as it can act as a lead compound for the synthesis of new chemical entities.

properties

IUPAC Name

N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-9-12(14(18)16(2)7-8-17)11-5-3-4-6-13(11)15-10/h3-6,9,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABURZKAEIQPERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.